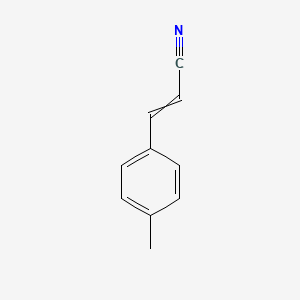

3-(4-Methylphenyl)prop-2-enenitrile

Description

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(4-methylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3 |

InChI Key |

WHECQDVQLPVCRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The arylation of 2-chloroacrylonitrile with 4-methylphenyldiazonium salts represents a direct pathway to 3-(4-methylphenyl)prop-2-enenitrile. This method involves the generation of a diazonium intermediate from 4-methylaniline, followed by a copper-catalyzed coupling reaction. Key steps include:

-

Diazotization : Treatment of 4-methylaniline with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at –5 to +5°C forms 4-methylphenyldiazonium bromide.

-

Coupling : The diazonium salt reacts with 2-chloroacrylonitrile in a mixed acetone/water solvent system (1:1 v/v) in the presence of CuBr₂ (0.45 mol-%).

Optimization studies reveal that acetone/water outperforms polar solvents like DMSO or DMF, which lead to side reactions and reduced yields. Copper(II) bromide is critical for facilitating the coupling, whereas copper(I) bromide promotes undesired Sandmeyer reactions.

Table 1: Solvent Optimization for Arylation

| Solvent System | Yield (%) | Side Products Observed |

|---|---|---|

| Acetone/water (1:1) | 41 | Minimal |

| DMSO/water (1:1) | 18 | Bromobenzene |

| DMF/water (1:1) | 22 | Polymerization |

Workup and Isolation

The crude product is extracted with dichloromethane and distilled under reduced pressure (1–3 Torr) to yield this compound as a light yellow oil. Higher distillation pressures (>10 Torr) risk HBr elimination, forming undesired cinnamonitrile derivatives.

Elimination Reactions from Halogenated Propanenitrile Precursors

Synthesis of 2-Bromo-2-chloro-3-(4-methylphenyl)propanenitrile

This two-step approach begins with the preparation of a halogenated propanenitrile intermediate:

-

Halogenation : 3-(4-Methylphenyl)propanenitrile undergoes bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, to yield 2-bromo-2-chloro-3-(4-methylphenyl)propanenitrile.

-

Dehydrohalogenation : Treatment with triethylamine (NEt₃) in toluene induces elimination of HBr and HCl, forming the α,β-unsaturated nitrile.

Table 2: Elimination Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NEt₃ | Toluene | 110 | 92 |

| DBU | DMF | 80 | 78 |

| K₂CO₃ | Acetone | 60 | 65 |

Stereochemical Considerations

The elimination proceeds via an E2 mechanism, favoring the trans configuration due to anti-periplanar geometry. Nuclear magnetic resonance (NMR) analysis confirms the (E)-stereochemistry, with a characteristic coupling constant (J = 14.3 Hz) between the vinylic protons.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4-Methylbenzoic acid.

Reduction: 3-(4-Methylphenyl)prop-2-enamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenyl)prop-2-enenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Key Compounds :

Structural Features :

Insights :

- The dihedral angle in this compound (60.30°) reflects steric hindrance between aromatic groups, reducing conjugation compared to planar analogs.

- Electron-rich substituents (e.g., diphenylamino in Compound I) enhance π-π interactions, critical for solid-state optical properties .

Electronic Properties and Solvent Effects

Key Compounds :

HOMO-LUMO Gaps (Gas Phase) :

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

|---|---|---|---|---|

| This compound | Not reported | Not reported | ~3.5* | |

| Compound III | -5.72 | -2.98 | 2.74 | |

| CAS 104089-72-7 | -6.1 | -3.3 | 2.8 |

*Estimated based on similar derivatives.

Solvent Effects :

- Polar solvents (e.g., methanol, DMSO) reduce HOMO-LUMO gaps by stabilizing excited states, as observed in Compound III (gap reduction by 0.2–0.4 eV) .

- Nonpolar solvents (e.g., cyclohexane) enhance fluorescence quantum yields in diphenylamino derivatives due to reduced solvation .

Key Compounds :

Reactivity Trends :

Insights :

Molecular Packing and Optical Properties

Key Compounds :

Packing Motifs :

Insights :

- Methylphenyl derivatives exhibit weaker intermolecular forces compared to diphenylamino analogs, resulting in lower melting points and solvent-dependent luminescence .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-(4-Methylphenyl)prop-2-enenitrile, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between aromatic aldehydes and amines or nitrile precursors. Key parameters include:

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is often used to dissolve reactants and stabilize intermediates .

- Catalysts : Bases like sodium hydroxide or potassium carbonate facilitate deprotonation and enhance reaction rates .

- Temperature control : Reactions are conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Recrystallization or column chromatography is employed to isolate high-purity products .

Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm regioselectivity and detect impurities (e.g., residual solvents or unreacted aldehydes) .

- IR spectroscopy : The nitrile group exhibits a sharp absorption band near 2220–2240 cm, critical for functional group validation .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns to rule out structural analogs .

How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence of:

- Double-bond configuration : The - or -isomerism of the α,β-unsaturated nitrile system .

- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilize crystal packing, as seen in related enaminonitriles .

- Torsion angles : Deviations from planarity in the conjugated system, which influence electronic properties .

Software like SHELXL refines structural models against diffraction data .

Advanced Research Questions

How can low yields in the synthesis of this compound be addressed?

- Side reactions : Competing pathways (e.g., aldol condensation) are minimized by using anhydrous solvents and inert atmospheres .

- Catalyst screening : Transition-metal catalysts (e.g., CuCl) improve regioselectivity in nitrile formation .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for scale-up .

What computational methods elucidate structure-activity relationships (SAR) for biological applications?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior and nucleophilic attack sites .

- Molecular docking : Simulates binding affinities to targets like kinases or GPCRs, leveraging the compound’s nitrile group as a hydrogen-bond acceptor .

- Molecular dynamics (MD) : Models conformational flexibility in solution, critical for drug design .

How do intermolecular interactions influence the solid-state properties of this compound?

- Hydrogen-bond networks : S(5) or C(11) motifs stabilize crystal lattices, as observed in sulfonamide derivatives .

- π-π stacking : Aromatic rings with centroid distances of ~3.9–4.1 Å enhance thermal stability .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in non-merohedral twins .

What strategies validate biological activity while mitigating assay artifacts?

- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

- Cytotoxicity controls : Compare IC values against healthy cell lines (e.g., HEK293) to assess selectivity .

- Metabolic stability : Microsomal incubation identifies susceptibility to cytochrome P450-mediated degradation .

Data Contradiction Analysis

How to resolve discrepancies in reported biological activities of structurally similar analogs?

- Meta-analysis : Compare IC values across studies, adjusting for assay conditions (e.g., ATP concentrations in kinase assays) .

- Structural overlays : Superimpose crystallographic data to identify critical substituents (e.g., para-methyl vs. chloro groups) .

- Free-energy perturbation (FEP) : Quantifies the impact of minor structural changes on binding thermodynamics .

Methodological Tools

- Crystallography : Use WinGX or OLEX2 for structure solution and ORTEP-3 for visualization .

- Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves signal overlap in complex mixtures .

- Data repositories : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.